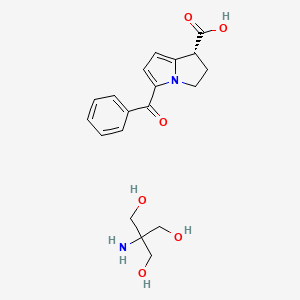![molecular formula C11H16 B14144503 1,6-Diethenylbicyclo[4.1.0]heptane CAS No. 88816-26-6](/img/structure/B14144503.png)
1,6-Diethenylbicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Diethenylbicyclo[4.1.0]heptane is a unique organic compound characterized by its bicyclic structure, which includes a cyclopropane ring fused to a cyclohexane ring. This compound is part of the bicyclo[4.1.0]heptane family, known for their strained ring systems and potential for various chemical transformations. The presence of two ethenyl groups at the 1 and 6 positions adds to its reactivity and versatility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Diethenylbicyclo[4.1.0]heptane can be synthesized through the transition metal-catalyzed cycloisomerization of 1,6-enynes. This method typically involves the use of platinum (II) or gold (I) catalysts . The reaction proceeds under mild conditions, often at room temperature, and can be completed within a few hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for larger volumes, ensuring the availability of high-purity catalysts, and implementing efficient purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Diethenylbicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of saturated bicyclic compounds.
Substitution: The ethenyl groups can participate in substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) are commonly used.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated bicyclic hydrocarbons.
Substitution: Various substituted bicyclo[4.1.0]heptane derivatives.
Applications De Recherche Scientifique
1,6-Diethenylbicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound’s derivatives can be used in the study of enzyme mechanisms and as potential inhibitors of biological pathways.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with unique modes of action.
Industry: It can be used in the production of polymers and materials with specialized properties.
Mécanisme D'action
The mechanism of action of 1,6-Diethenylbicyclo[4.1.0]heptane involves its ability to undergo ring-opening reactions due to the release of cyclopropyl ring strain (27.5 kcal/mol) . This strain release provides a thermodynamic driving force for various transformations. The double bonds within the structure can coordinate with metal species, initiating ring-opening and other reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.1.0]heptane: Similar in structure but lacks the ethenyl groups, making it less reactive.
Norcarane: Another bicyclic compound with a similar core structure but different substituents.
Bicyclo[3.1.1]heptane: A related compound with a different ring fusion pattern, leading to different reactivity and applications.
Uniqueness
1,6-Diethenylbicyclo[4.1.0]heptane is unique due to the presence of ethenyl groups, which enhance its reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical transformations makes it a valuable compound in both academic and industrial research.
Propriétés
Numéro CAS |
88816-26-6 |
|---|---|
Formule moléculaire |
C11H16 |
Poids moléculaire |
148.24 g/mol |
Nom IUPAC |
1,6-bis(ethenyl)bicyclo[4.1.0]heptane |
InChI |
InChI=1S/C11H16/c1-3-10-7-5-6-8-11(10,4-2)9-10/h3-4H,1-2,5-9H2 |
Clé InChI |
SRXXVOQCYQDXKX-UHFFFAOYSA-N |
SMILES canonique |
C=CC12CCCCC1(C2)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B14144431.png)
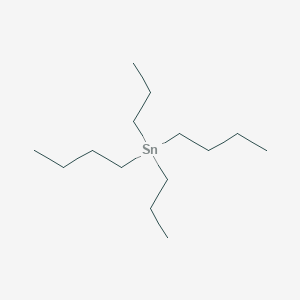
![1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B14144449.png)
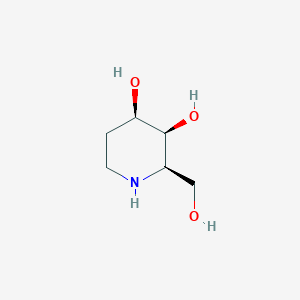


![(5-Methylthiophen-2-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B14144473.png)
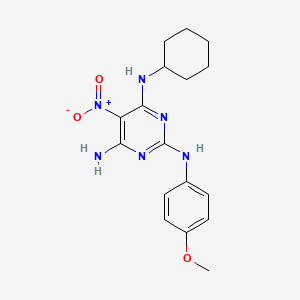

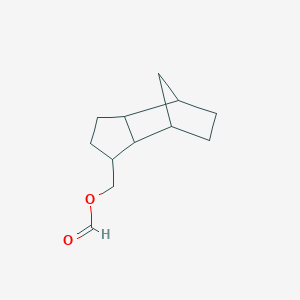


![2-[(3R)-4-(3-methoxyphenyl)-3-methylpiperazin-1-yl]-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14144501.png)
